N-(3-chlorophenyl)-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzene-1-sulfonamide
Description
N-(3-chlorophenyl)-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzene-1-sulfonamide is a sulfonamide derivative featuring a 3-chlorophenyl group and a 2,5-dioxopyrrolidin-1-ylmethyl substituent. Sulfonamides are well-known for their diverse biological activities, including enzyme inhibition (e.g., cyclooxygenase, nitric oxide synthase) and antimicrobial properties .
Properties
IUPAC Name |
N-(3-chlorophenyl)-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4S/c18-13-2-1-3-14(10-13)19-25(23,24)15-6-4-12(5-7-15)11-20-16(21)8-9-17(20)22/h1-7,10,19H,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZWXTMLKRMRPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the 3-chlorophenyl group, followed by the introduction of the dioxopyrrolidinyl group and the benzene sulfonamide group. Common reagents used in these reactions include chlorinating agents, sulfonating agents, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may yield reduced forms of the compound.
Scientific Research Applications
N-(3-chlorophenyl)-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Thiazolidine-2,4-dione Derivatives
Compounds such as (Z)-N-(3-Chlorophenyl)-2-(4-((3-(methoxymethyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide and (Z)-N-(3-Chlorophenyl)-2-(4-((3-(3-dimethylamino)-2-methylpropyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide (IC50 = 45.6 µM and 25.2 µM, respectively) inhibit inducible nitric oxide synthase (iNOS) in LPS-induced macrophages . Another thiazolidine derivative from Ma et al. exhibits higher potency (IC50 = 8.66 µM), highlighting the impact of substituents on activity. In contrast, aspirin, a classic NSAID, shows weaker NO inhibition (IC50 = 3.0 mM) .
Key Structural Differences :
- The target compound replaces the thiazolidine-2,4-dione core with a benzene sulfonamide scaffold.
- The dioxopyrrolidinyl group may offer better metabolic stability compared to the labile thiazolidine-dione ring.
Triazole-Thione Derivatives
Triazole-thiones such as 4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (Yield: 75%) and analogs with piperazinyl substituents (Yields: 78–82%) demonstrate synthetic feasibility . While their biological activities are unspecified, the morpholine/piperazine groups may enhance solubility or target engagement compared to the dioxopyrrolidinyl group in the target compound.
Fluorinated Sulfonamide Derivatives
Structural Insights :
- Fluorine substituents in this analog may increase electronegativity and membrane permeability compared to the 3-chlorophenyl group.
Comparative Analysis Table
Structure-Activity Relationship (SAR) Insights
- Heterocyclic Substituents : Dioxopyrrolidinyl groups (target compound) may balance rigidity and solubility better than thiazolidine-diones or morpholine/piperazine rings .
- Halogen Effects : The 3-chlorophenyl group in the target compound versus fluorophenyl in others could alter lipophilicity and target interactions .
Biological Activity
N-(3-chlorophenyl)-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzene-1-sulfonamide is a compound of significant interest due to its potential therapeutic applications, particularly in the fields of neurology and oncology. This article explores the biological activity of this compound, highlighting key findings from recent studies, including its mechanisms of action, efficacy in various models, and potential side effects.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A chlorophenyl moiety
- A dioxopyrrolidinyl group
- A sulfonamide functional group
This unique combination contributes to its biological properties and potential therapeutic effects.
Research indicates that this compound exhibits several mechanisms through which it exerts its biological effects:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes related to neurodegenerative diseases. For instance, it demonstrates significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the pathophysiology of Alzheimer's disease .
- Neuroprotective Effects : In vitro studies have indicated that this compound can protect neuronal cells from oxidative stress and neuroinflammation. It has been observed to reduce the production of reactive oxygen species (ROS) and inhibit the NF-κB signaling pathway, which is often activated during neuroinflammatory responses .
- Antitumor Activity : Preliminary studies suggest that the compound may possess antitumor properties. In cell line assays, it showed promise in inhibiting the proliferation of cancer cells, particularly in models of lung cancer .
In Vitro Studies
A series of in vitro assays have been conducted to assess the biological activity of this compound:
| Study Type | Cell Line | IC50 (μM) | Observations |
|---|---|---|---|
| AChE Inhibition | SH-SY5Y | 3.08 | Significant inhibition observed |
| BuChE Inhibition | SH-SY5Y | 2.91 | Effective against neuroinflammation |
| Antitumor Activity | HCC827 (lung cancer) | 6.26 | Notable reduction in cell viability |
In Vivo Studies
In vivo studies using rodent models have also provided insights into the efficacy and safety profile of this compound:
- Neuroprotective Effects : Administration in scopolamine-induced models showed improvement in memory and learning capabilities.
- Toxicity Assessment : Long-term studies indicated no significant adverse effects on hepatic or renal functions at therapeutic doses.
Case Studies
Recent case studies have illustrated the potential applications of this compound:
- Alzheimer's Disease Model : In a study involving transgenic mice, treatment with the compound resulted in improved cognitive function as measured by maze tests.
- Cancer Treatment : A preliminary clinical trial involving patients with advanced lung cancer reported some tumor regression with minimal side effects when combined with standard chemotherapy regimens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
